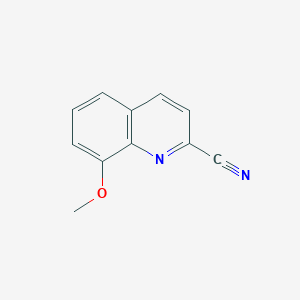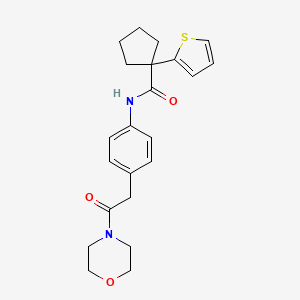
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine. This amine is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate. The process appears to be a multi-step synthesis involving the creation of an indazole core, which is then functionalized with various groups to yield the final compounds .
Molecular Structure Analysis
The crystal structures of the compounds discussed in the papers are determined to belong to the monoclinic system. For example, one compound has space group P21/n with cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, c = 15.6690(8) Å, α = 90°, β = 102.481(6)°, γ = 90° . These details suggest that the compounds have well-defined three-dimensional structures, which are crucial for their biological activities.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions these compounds undergo. However, the synthesis process implies that these compounds can participate in condensation reactions, which are typical for the formation of amide bonds. The presence of various functional groups, such as the morpholino group, suggests that these compounds could potentially undergo further chemical transformations .
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the compounds, the molecular weights and structural details suggest that these compounds are relatively large and complex molecules. Their crystal structures indicate solid-state stability, and the presence of various substituents like trifluoromethyl and methoxy groups could influence their solubility, stability, and reactivity .
Biological Activity
The compounds synthesized in these studies exhibit significant inhibitory activity against various cancer cell lines. This suggests that the morpholino group, along with other substituents, contributes to the antiproliferative properties of these molecules. The specific interactions with cellular targets, however, are not detailed in the provided papers .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Behavior and Synthesis
Nucleophilic Behaviour of Morpholino Derivatives
Research into the nucleophilic behavior of morpholino derivatives has provided insight into their chemical reactivity. For instance, morpholinoenamines show varying reactivities with different reagents, indicating their potential in synthetic chemistry for producing diverse compounds (Ferri, Pitacco, & Valentin, 1978).
Synthesis of Morpholino-Phenyl Derivatives
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one has been explored as an intermediate for creating biologically active compounds. This synthesis process is crucial for the development of new anticancer agents, highlighting the compound's role in medicinal chemistry (Wang et al., 2016).
Biological Activity and Medicinal Applications
Antibacterial and Antioxidant Properties
Certain morpholine derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anti-TB effects. This research demonstrates the potential of morpholine-based compounds in therapeutic applications (Mamatha S.V et al., 2019).
Antimicrobial Activity of Mannich Base Derivatives
The synthesis and study of antimicrobial activity of Mannich base derivatives have shown promising results against various bacterial and fungal strains. This indicates the potential use of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Chemical Synthesis and Characterization
Synthesis of N-Alkyl-Morpholinecarboxamidine
The synthesis of N-alkyl-morpholinecarboxamidine compounds has been explored, though they were found inactive against viruses. This research contributes to the understanding of morpholine derivatives' chemical properties and potential applications in virology (Takahashi, Muraoka, & Ueda, 1963).
Eigenschaften
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-20(24-11-13-27-14-12-24)16-17-5-7-18(8-6-17)23-21(26)22(9-1-2-10-22)19-4-3-15-28-19/h3-8,15H,1-2,9-14,16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYLFVUILODML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


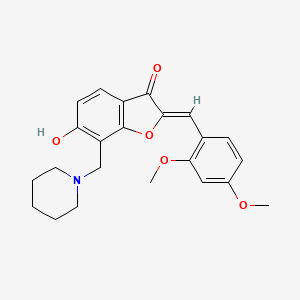
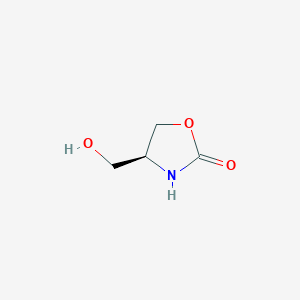
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)
![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)
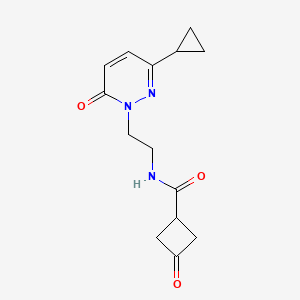
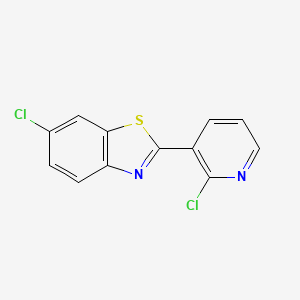
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)
